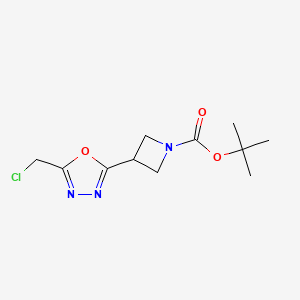

Tert-butyl 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate

Description

Tert-butyl 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen ring) fused with a 1,3,4-oxadiazole moiety. The chloromethyl (-CH₂Cl) substituent on the oxadiazole ring provides a reactive site for further functionalization, making the compound valuable in medicinal chemistry and materials science. Its tert-butyloxycarbonyl (Boc) group protects the azetidine nitrogen, enhancing stability during synthetic processes .

Properties

IUPAC Name |

tert-butyl 3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O3/c1-11(2,3)18-10(16)15-5-7(6-15)9-14-13-8(4-12)17-9/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSQDXOIQARUBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=NN=C(O2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid.

Formation of the Azetidine Ring: The azetidine ring can be constructed through cyclization reactions involving appropriate amines and alkyl halides.

Esterification: The final step involves the esterification of the azetidine carboxylic acid with tert-butyl alcohol under acidic conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The oxadiazole ring can participate in redox reactions, although these are less common.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines can be used under mild to moderate conditions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for ester hydrolysis.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.

Hydrolysis Product: The major product of ester hydrolysis is the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry: This compound can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as polymers or coatings.

Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving the oxadiazole and azetidine moieties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring is known for its bioisosteric properties, which can mimic the behavior of other functional groups in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound is compared to analogs from the provided evidence, focusing on substituents, synthetic routes, and spectral properties. Key differences and similarities are summarized below:

Table 1: Structural Comparison of Azetidine Derivatives

Spectroscopic and Physical Properties

Table 2: Spectral Data Comparison

*Spectral data for the target compound inferred from analogs.

Biological Activity

Tert-butyl 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, a chloromethyl substituent, and an oxadiazole ring. Its molecular formula is with a molecular weight of 275.73 g/mol. The oxadiazole moiety is known for its diverse biological activities, which enhances the interest in this compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition of their function. Additionally, the oxadiazole ring may modulate the activity of specific receptors or enzymes involved in various biochemical pathways .

Biological Activities

Research indicates that compounds containing the oxadiazole ring exhibit a range of biological activities:

- Anticancer Activity : Oxadiazole derivatives have shown potential as anticancer agents. For instance, derivatives similar to the compound have demonstrated cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma and breast cancer cells .

- Antimicrobial Properties : Studies suggest that oxadiazole-containing compounds possess antibacterial and antifungal properties. They have been tested against Gram-positive and Gram-negative bacteria as well as fungi, showing varying degrees of effectiveness .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenases (COX), which are key enzymes in the inflammatory process .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

- Antitumor Activity : A study reported that a related oxadiazole derivative exhibited significant cytotoxicity against a panel of human tumor cell lines with IC50 values as low as 2.76 µM against ovarian cancer cells . This suggests that similar compounds may also possess notable antitumor properties.

- Mechanistic Studies : Research has shown that oxadiazole derivatives can inhibit key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in cancer progression and other diseases .

- Pharmacological Potential : A review indicated that 1,2,4-oxadiazoles have been explored for their pharmacological potential across various therapeutic areas including neurodegenerative disorders and infectious diseases .

Comparative Analysis

To better understand the unique properties of this compound compared to other similar compounds, the following table summarizes some key characteristics:

| Compound Name | Biological Activity | IC50 Values | Mechanism |

|---|---|---|---|

| This compound | Antitumor, Antimicrobial | Not specified | Enzyme inhibition |

| Related Oxadiazole Derivative | Antitumor | 2.76 µM (Ovarian Cancer) | HDAC inhibition |

| Benzimidazole Derivative | Antimicrobial | 2 µg/ml (S. aureus) | Bacterial cell wall synthesis inhibition |

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate?

The synthesis typically involves multi-step protocols focusing on constructing the 1,3,4-oxadiazole ring and azetidine moiety. A common approach (adapted from oxadiazole-thiol derivatives) starts with cyclocondensation of a hydrazide precursor with a chloromethyl-containing carboxylic acid derivative. For example, thiourea intermediates can be oxidized to form the oxadiazole core, followed by azetidine coupling via nucleophilic substitution or amidation . The tert-butyl carbamate (Boc) group is introduced early for azetidine protection, ensuring stability during subsequent reactions .

Q. How is the compound characterized using spectroscopic and analytical methods?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

- ¹H NMR : Peaks for tert-butyl (δ ~1.47 ppm, singlet) and azetidine protons (δ ~3.3–4.0 ppm, multiplet) confirm core structure .

- ¹³C NMR : Signals for carbonyl (Boc, ~155 ppm) and oxadiazole carbons (~160–165 ppm) validate connectivity .

High-Resolution Mass Spectrometry (HRMS) provides molecular ion confirmation (e.g., [M+H]⁺ with <5 ppm error) . Purity is assessed via HPLC (retention time ~7–8 min under reverse-phase conditions) .

Q. What are the recommended stability and storage conditions for this compound?

The Boc group is stable under basic conditions but hydrolyzes in acidic environments. Storage at –20°C under inert atmosphere (argon/nitrogen) is advised to prevent degradation of the chloromethyl group, which is prone to hydrolysis or oxidation . For extended stability, lyophilization and desiccant use are recommended .

Advanced Research Questions

Q. How can the chloromethyl group be strategically functionalized for targeted drug delivery systems?

The chloromethyl moiety serves as a versatile handle for nucleophilic substitution. For example:

- Thioether formation : React with thiols (e.g., cysteine residues in peptides) to generate bio-conjugates .

- Cross-coupling : Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) after converting –CH₂Cl to –Bpin or –SnR₃ .

- Click chemistry : Azide-alkyne cycloaddition after substituting Cl with an azide group .

These modifications enable linkage to targeting vectors (e.g., antibodies, ligands) for PROTACs or antibody-drug conjugates (ADCs) .

Q. What experimental strategies resolve contradictions in solubility data across different solvent systems?

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) often arise from the compound’s amphiphilic nature. Systematic evaluation includes:

- Solvent screening : Test DMSO (high solubility), chloroform (moderate), and water (low, unless surfactants are added) .

- Co-solvent systems : Use water:acetonitrile (1:1) or PEG-based solutions to enhance aqueous solubility .

- pH adjustment : The Boc group remains neutral, but protonation of azetidine (pKa ~7.5) can improve solubility in acidic buffers .

Q. How does the azetidine ring’s conformation influence bioactivity in PROTAC design?

The azetidine’s rigid, planar structure enhances binding to E3 ligases (e.g., VHL or CRBN) by minimizing entropic penalties. Computational modeling (MD simulations, docking) reveals that substituents at the 3-position (e.g., oxadiazole) optimize ternary complex formation between the target protein and ligase. For example, chloromethyl derivatives enable covalent bonding to cysteine residues in proteins, improving degradation efficiency .

Methodological Considerations

- Synthetic Optimization : Monitor reaction progress via TLC (silica, ethyl acetate/hexane) and optimize Boc deprotection with TFA in DCM .

- Contradiction Analysis : Cross-validate NMR assignments with 2D experiments (HSQC, HMBC) to resolve overlapping signals .

- Safety Protocols : Use fume hoods and PPE when handling chloromethyl derivatives due to potential alkylating agent toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.